molecular formula C10H7FO4 B1450580 7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid CAS No. 1601177-71-2

7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

Cat. No.: B1450580
CAS No.: 1601177-71-2
M. Wt: 210.16 g/mol
InChI Key: GFOSNMAGOIQQRL-UHFFFAOYSA-N
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Description

7-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a fluorinated derivative of coumarin, a naturally occurring compound found in many plants This compound is characterized by the presence of a fluorine atom at the 7-position, an oxo group at the 1-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid typically involves the following steps:

  • Starting Material: The synthesis begins with a suitable starting material, such as 7-fluoro-2-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one.

  • Oxidation: The hydroxyl group at the 2-position is oxidized to form the corresponding ketone.

  • Carboxylation: The ketone is then converted to the carboxylic acid through a carboxylation reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or aldehyde.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzopyran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Derivatives with additional oxygen-containing functional groups.

  • Reduction Products: Alcohols, aldehydes, and other reduced forms of the compound.

  • Substitution Products: Compounds with different substituents on the benzopyran ring.

Scientific Research Applications

7-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of bacterial infections and inflammatory diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • 1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid

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Properties

IUPAC Name

7-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-2,4,8H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOSNMAGOIQQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
Reactant of Route 2
7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
Reactant of Route 3
7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
Reactant of Route 4
7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
Reactant of Route 5
7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
Reactant of Route 6
7-fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

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